tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate
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Overview
Description
tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromopyridine and tert-butyl acrylate.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 6-bromopyridine with tert-butyl acrylate in the presence of a base such as potassium carbonate.
Amination: The intermediate compound is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Various oxidation states and reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety plays a crucial role in binding to the target site, while the amino and ester groups contribute to the compound’s overall reactivity and stability. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-amino-3-(6-chloropyridin-3-yl)propanoate
- tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate
- tert-Butyl 2-amino-3-(6-iodopyridin-3-yl)propanoate
Uniqueness
tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the combination of the tert-butyl ester and amino groups enhances its stability and solubility, making it suitable for diverse research and industrial applications.
Properties
Molecular Formula |
C12H17BrN2O2 |
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Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)9(14)6-8-4-5-10(13)15-7-8/h4-5,7,9H,6,14H2,1-3H3 |
InChI Key |
VRRFFUAYBREYGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)Br)N |
Origin of Product |
United States |
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